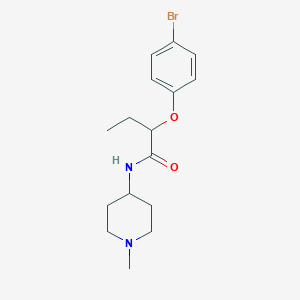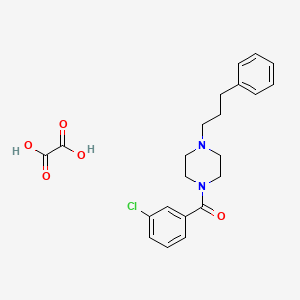![molecular formula C21H20N2O4S B5105303 N-(1-{[1,1'-BIPHENYL]-4-YL}ETHYL)-4-METHYL-3-NITROBENZENE-1-SULFONAMIDE](/img/structure/B5105303.png)
N-(1-{[1,1'-BIPHENYL]-4-YL}ETHYL)-4-METHYL-3-NITROBENZENE-1-SULFONAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-{[1,1’-BIPHENYL]-4-YL}ETHYL)-4-METHYL-3-NITROBENZENE-1-SULFONAMIDE is a complex organic compound that features a biphenyl group, a nitrobenzene moiety, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{[1,1’-BIPHENYL]-4-YL}ETHYL)-4-METHYL-3-NITROBENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the biphenyl intermediate. Common synthetic methods include:
Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base such as potassium phosphate in a solvent like tetrahydrofuran (THF) and water.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the above synthetic routes with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(1-{[1,1’-BIPHENYL]-4-YL}ETHYL)-4-METHYL-3-NITROBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst, and solvents like ethanol or methanol.
Substitution: Nucleophiles such as amines or thiols, bases like sodium hydroxide, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Major Products
Scientific Research Applications
N-(1-{[1,1’-BIPHENYL]-4-YL}ETHYL)-4-METHYL-3-NITROBENZENE-1-SULFONAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(1-{[1,1’-BIPHENYL]-4-YL}ETHYL)-4-METHYL-3-NITROBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-Nitrobiphenyl: Contains a nitro group on the biphenyl structure, used in similar synthetic applications.
Sulfanilamide: A sulfonamide compound with antimicrobial properties, structurally related to the sulfonamide group in the target compound.
Uniqueness
N-(1-{[1,1’-BIPHENYL]-4-YL}ETHYL)-4-METHYL-3-NITROBENZENE-1-SULFONAMIDE is unique due to its combination of biphenyl, nitrobenzene, and sulfonamide groups, which confer distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
4-methyl-3-nitro-N-[1-(4-phenylphenyl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c1-15-8-13-20(14-21(15)23(24)25)28(26,27)22-16(2)17-9-11-19(12-10-17)18-6-4-3-5-7-18/h3-14,16,22H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHABBXRPWCSIIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC(C)C2=CC=C(C=C2)C3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![PROPYL 4-(5-{[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZOATE](/img/structure/B5105236.png)
![3-[4-(2,3-dimethoxybenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5105238.png)

![N-[2-(methylthio)ethyl]-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5105259.png)
![(4Z)-4-[[3-ethoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B5105260.png)

![9-[3-(4-Chloronaphthalen-1-yl)oxypropyl]carbazole](/img/structure/B5105273.png)
![{(2S)-1-[(6-{[(2R,6S)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2-pyrrolidinyl}methanol](/img/structure/B5105281.png)
![4-[5-[2-(4-Nitrophenyl)-2-oxoethyl]sulfanyltetrazol-1-yl]benzoic acid](/img/structure/B5105290.png)
![3-[(4-bromo-3-methylphenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5105297.png)

![5-ethyl-4-({3-[3-(1,3-thiazol-2-yl)phenyl]-1H-pyrazol-1-yl}methyl)-2-furamide](/img/structure/B5105311.png)
![4-(2-{[(4Z)-1-(4-Ethylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}-1H-pyrrol-1-YL)benzene-1-sulfonamide](/img/structure/B5105317.png)
